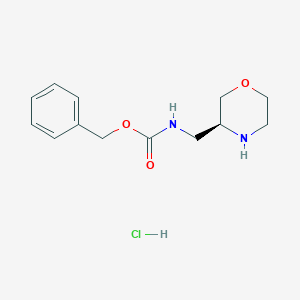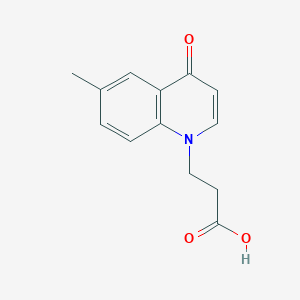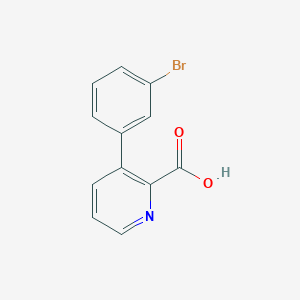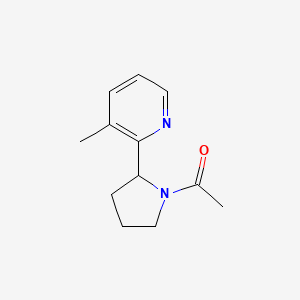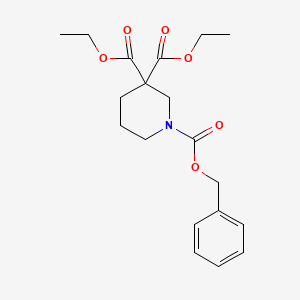
1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine is a synthetic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes a cyclopropyl group, a fluorophenyl group, and an imidazole ring
準備方法
The synthesis of 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction involving a suitable aldehyde and an amine.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents such as diazomethane.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a nucleophilic aromatic substitution reaction, using a fluorinated benzene derivative.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as continuous flow chemistry and automated synthesis platforms .
化学反応の分析
1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
These reactions often yield major products that retain the core imidazole structure while introducing new functional groups .
科学的研究の応用
1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes
作用機序
The mechanism of action of 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of specific kinases or interact with G-protein-coupled receptors, leading to downstream effects on cellular signaling pathways.
類似化合物との比較
1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine can be compared with other similar compounds, such as:
1-Bromo-4-fluorobenzene: This compound shares the fluorophenyl group but lacks the imidazole ring and cyclopropyl group, resulting in different chemical properties and applications.
2-Cyclopropyl-4-fluorophenol: This compound contains both the cyclopropyl and fluorophenyl groups but differs in the presence of a hydroxyl group instead of the imidazole ring.
特性
分子式 |
C12H12FN3 |
|---|---|
分子量 |
217.24 g/mol |
IUPAC名 |
3-cyclopropyl-5-(2-fluorophenyl)imidazol-4-amine |
InChI |
InChI=1S/C12H12FN3/c13-10-4-2-1-3-9(10)11-12(14)16(7-15-11)8-5-6-8/h1-4,7-8H,5-6,14H2 |
InChIキー |
OBWQHDFMOORWFF-UHFFFAOYSA-N |
正規SMILES |
C1CC1N2C=NC(=C2N)C3=CC=CC=C3F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


